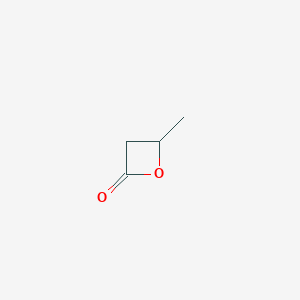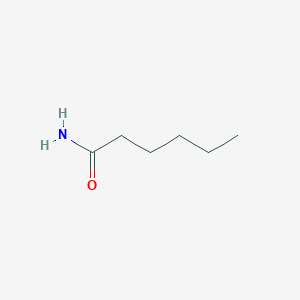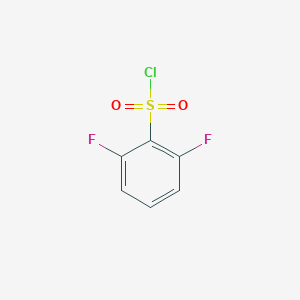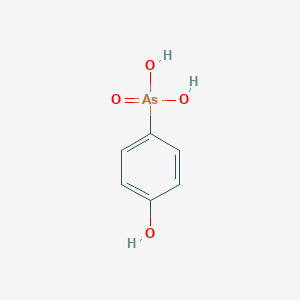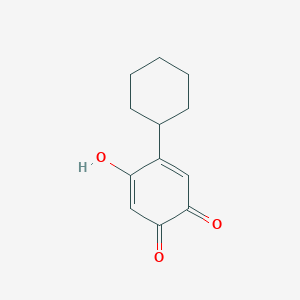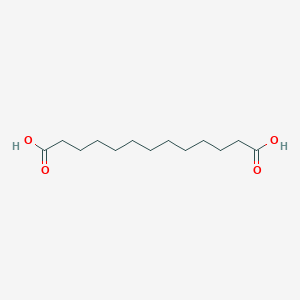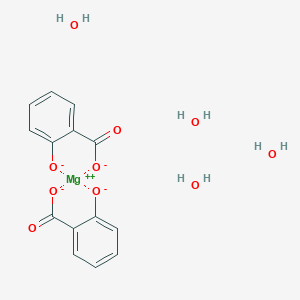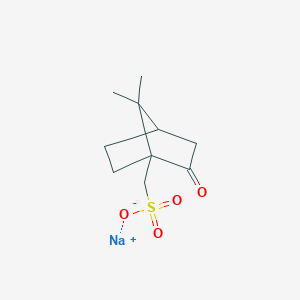
2-Chloranisol
Übersicht
Beschreibung
2-Chloroanisole (2-ClAn) is a chlorinated derivative of anisole, which is a compound that can be associated with off-flavors in various products, including water and wine. It is a type of chloroanisole, a group of compounds known for their musty and moldy odors, which can be a concern for industries such as food and beverage packaging, as well as the wine industry due to cork taint .
Synthesis Analysis
The synthesis of chloroanisoles, including 2-chloroanisole, is not directly detailed in the provided papers. However, the presence of chloroanisoles and their precursors, chlorophenols, in various environments suggests that they may be formed through environmental processes or industrial activities. For instance, the γ-radiolysis of aqueous 2-chloroanisole has been studied, indicating that it can undergo degradation under certain conditions, which might also hint at possible synthetic pathways .
Molecular Structure Analysis
The molecular structure of 2-chloroanisole consists of a methoxy group attached to a benzene ring that is further substituted with a chlorine atom. The structure-related properties of chloroanisoles and their sulfur analogs have been analyzed, showing that these compounds can exist in different conformations, which may influence their chemical behavior and sensory perception .
Chemical Reactions Analysis
Chloroanisoles, including 2-chloroanisole, can undergo various chemical reactions. For example, dissociative electron attachment to chloroanisoles can lead to the formation of chloride ions and other fragments, which is relevant for their detection and analysis in industries such as wine and pharmaceuticals . Oxidation reactions, such as those initiated by UV-activated persulfate, can lead to the degradation of chloroanisoles and the formation of products like chlorophenols and ring-opening products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroanisole are influenced by its molecular structure. Its chlorinated nature makes it susceptible to certain analytical methods, such as gas chromatography and mass spectrometry, which are used for its detection in various matrices . The compound's interaction with supercritical carbon dioxide has been exploited for its extraction from cork stoppers, highlighting its physical properties that allow for such processes . Additionally, cyclic voltammetry has been used as a tool to quantify 2-chloroanisole in aqueous samples, demonstrating its electrochemical properties and the potential for rapid detection .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Chloranisol wird häufig als Ausgangsmaterial in der chemischen Synthese verwendet . Seine Summenformel lautet C7H7ClO . Es kann verschiedene Reaktionen eingehen, um unterschiedliche Verbindungen zu bilden, was zur Vielfalt der Produkte beiträgt, die daraus synthetisiert werden können.
Acetylierung
This compound kann mit Essigsäureanhydrid über großporigen Zeolithen acetyliert werden, um 4-Acetyl-2-chloranisol zu erhalten . Diese Reaktion ist im Bereich der organischen Chemie von Bedeutung, wo die Acetylierung eine gängige Methode zur Modifizierung der Eigenschaften eines Moleküls ist.
Analytische Chemie
In der analytischen Chemie wird this compound in der Headspace-Festphasen-Mikroextraktionsmethode zur Bestimmung von Haloanisolen in Wein- und Spirituosenproben verwendet . Diese Anwendung ist in der Lebensmittel- und Getränkeindustrie von entscheidender Bedeutung, da das Vorhandensein von Haloanisolen den Geschmack und die Qualität der Produkte beeinträchtigen kann.
Wirkmechanismus
Safety and Hazards
Safety data sheets suggest that 2-Chloroanisole is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061104 | |
| Record name | o-Chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-51-8 | |
| Record name | 2-Chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-chloroanisole in scientific research?
A1: 2-chloroanisole serves primarily as a model compound in various research areas. For instance, it is used to study the adsorption characteristics of dioxins on porous carbons []. Its simple structure and similarity to dioxins make it a suitable candidate for investigating adsorption mechanisms without the inherent toxicity of actual dioxins. Additionally, 2-chloroanisole is studied for its potential as an electrolyte additive in lithium-ion batteries, where its electrochemical behavior is explored for overcharge protection [, ].
Q2: How does 2-chloroanisole contribute to overcharge protection in lithium-ion batteries?
A2: Research suggests that 2-chloroanisole can be oxidized at a specific voltage (around 4.47 V vs. Li/Li+) []. This oxidation potential allows it to polymerize at a voltage compatible with the graphite cathode typically used in lithium-ion batteries with lithium iron phosphate cathodes []. During overcharging, 2-chloroanisole can form a protective polymer layer, enhancing the battery's safety and tolerance for overcharge conditions.
Q3: How does the structure of 2-chloroanisole influence its adsorption on porous carbons?
A3: Studies using 2-chloroanisole and other chloroaromatic compounds as dioxin models revealed that microporous structure in activated carbon is crucial for effective adsorption under low concentration and high-temperature conditions []. While the exact mechanism is not fully elucidated in the provided abstracts, it suggests that the size and shape of 2-chloroanisole, along with the presence of chlorine atoms, influence its interaction with the pores of activated carbon.
Q4: Is 2-chloroanisole used in the synthesis of other compounds?
A4: Yes, 2-chloroanisole serves as a starting material in the multi-step synthesis of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine []. This unusual amino acid acts as a crucial pharmaceutical intermediate in synthesizing novel cyclic and straight-chain peptide drugs.
Q5: What is known about the degradation of 2-chloroanisole?
A5: While specific degradation pathways aren't detailed in the provided abstracts, research on electron beam irradiation effects on 2,4,6-trichloroanisole, a structurally similar compound, indicates potential degradation routes []. It is plausible that 2-chloroanisole might undergo similar degradation processes under specific conditions, but further research is needed for confirmation.
Q6: Are there analytical methods to detect and quantify 2-chloroanisole?
A6: Although not explicitly stated in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing volatile organic compounds, including chloroaromatics like 2-chloroanisole. This technique can be employed for the detection, identification, and quantification of 2-chloroanisole in various matrices.
Q7: What are the potential environmental impacts of 2-chloroanisole?
A7: While the provided abstracts do not focus on the environmental impact of 2-chloroanisole itself, the research on 2,4,6-trichloroanisole as a drinking water contaminant [] suggests that chloroaromatic compounds can pose environmental concerns. Further investigation is required to determine the specific environmental fate, behavior, and potential risks associated with 2-chloroanisole.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


